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molecular formula C4H6N2O B176531 3-Methyl-3-pyrazolin-5-one CAS No. 145091-87-8

3-Methyl-3-pyrazolin-5-one

Cat. No. B176531
M. Wt: 98.1 g/mol
InChI Key: WGVHNCAJPFIFCR-UHFFFAOYSA-N
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Patent
US05314998

Procedure details

A mixture of 49 g 3-methyl-3-pyrazolin-5-one and 60.0 g bromoethane was sealed in a glass pressure tube and heated in an oil bath at 130° C. for 40 hours. After cooling, the tube was opened and the contents were poured into 200 g ice-water. Sodium bicarbonate (42.00 g) was added in small portions with stirring. The resulting mixture was stirred and heated to 100° C. for 1 hour, cooled to room temperature, and extracted with 10×50 ml portions of chloroform. The combined extracts were dried over anhydrous calcium chloride, evaporated under reduced pressure and the residue recrystallized from ethanol to give 20.1 g as colorless prisms, m.p. 112°-113° C.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][NH:4][C:5](=[O:7])[CH:6]=1.Br[CH2:9][CH3:10].C(=O)(O)[O-].[Na+]>>[CH2:9]([N:4]1[C:5](=[O:7])[CH2:6][C:2]([CH3:1])=[N:3]1)[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
CC=1NNC(C1)=O
Name
Quantity
60 g
Type
reactant
Smiles
BrCC
Step Two
Name
ice water
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
42 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed in a glass pressure tube
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 10×50 ml portions of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous calcium chloride
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give 20.1 g as colorless prisms, m.p. 112°-113° C.

Outcomes

Product
Name
Type
Smiles
C(C)N1N=C(CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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